molecular formula C10H17N B3821507 (3-cyclopropyl-2-propyn-1-yl)diethylamine

(3-cyclopropyl-2-propyn-1-yl)diethylamine

Cat. No. B3821507
M. Wt: 151.25 g/mol
InChI Key: JCVJXRPOFAVWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-cyclopropyl-2-propyn-1-yl)diethylamine” is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The compound contains a cyclopropyl group, a propynyl group, and a diethylamine group. The cyclopropyl group is a three-membered carbon ring, the propynyl group contains a triple bond, and the diethylamine group contains a nitrogen atom bonded to two ethyl groups .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions. For example, amines can act as nucleophiles in reactions with electrophiles. They can also undergo acid-base reactions since the nitrogen atom has a lone pair of electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can form hydrogen bonds and are often polar, which can affect their solubility and boiling points .

Mechanism of Action

The mechanism of action of a compound depends on its application. For instance, if this compound were used as a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on its use, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and other properties. For example, many amines are irritants and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-11(4-2)9-5-6-10-7-8-10/h10H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJXRPOFAVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-cyclopropyl-2-propyn-1-yl)diethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-cyclopropyl-2-propyn-1-yl)diethylamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3-cyclopropyl-2-propyn-1-yl)diethylamine
Reactant of Route 4
Reactant of Route 4
(3-cyclopropyl-2-propyn-1-yl)diethylamine
Reactant of Route 5
Reactant of Route 5
(3-cyclopropyl-2-propyn-1-yl)diethylamine
Reactant of Route 6
Reactant of Route 6
(3-cyclopropyl-2-propyn-1-yl)diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.